N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE
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Overview
Description
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is particularly interesting due to its unique structure, which combines the properties of both acetamide and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE typically involves the reaction of 4-amino-2-methylquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 4-amino-2-methylquinoline and acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.
Purification: Recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group on the quinoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s quinoline moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-aminophenyl)-: Similar structure but lacks the quinoline ring.
Acetamide, N-(4-methoxy-2-methyl-6-quinolinyl)-: Similar structure with a methoxy group instead of an amino group.
Uniqueness
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is unique due to its specific combination of an amino group and a quinoline ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-7-5-11(13)10-6-9(15-8(2)16)3-4-12(10)14-7/h3-6H,1-2H3,(H2,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWWSJIHWIVYCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432201 |
Source
|
Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63304-46-1 |
Source
|
Record name | Acetamide, N-(4-amino-2-methyl-6-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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